molecular formula C16H10F2N2O B4268070 2,6-DIFLUORO-N-(4-QUINOLINYL)BENZAMIDE

2,6-DIFLUORO-N-(4-QUINOLINYL)BENZAMIDE

Cat. No.: B4268070
M. Wt: 284.26 g/mol
InChI Key: YWTPVXUDYCGJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Difluoro-N-(4-quinolinyl)benzamide is a chemical compound of significant interest in medicinal chemistry and antibacterial research. It features the 2,6-difluorobenzamide motif, a scaffold recognized for its potent inhibitory activity against the bacterial cell division protein FtsZ . This motif is critical for anti-staphylococcal activity, as the fluorine atoms induce a non-planar conformation that favors binding within the allosteric pocket of FtsZ, thereby disrupting the formation of the Z-ring and preventing bacterial cytokinesis . The incorporation of the 4-quinolinyl group, a privileged structure in drug discovery, may further modulate the compound's properties, potentially enhancing its biological activity or conferring additional mechanisms of action worthy of investigation. This product is provided for research purposes to support the development of novel antibacterial agents and the study of bacterial cell division mechanisms. It is intended for use by qualified researchers in a controlled laboratory setting. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,6-difluoro-N-quinolin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2O/c17-11-5-3-6-12(18)15(11)16(21)20-14-8-9-19-13-7-2-1-4-10(13)14/h1-9H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTPVXUDYCGJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIFLUORO-N-(4-QUINOLINYL)BENZAMIDE typically involves the following steps:

    Formation of 2,6-difluorobenzamide: This can be achieved by the reaction of 2,6-difluoroaniline with benzoyl chloride in the presence of a base such as pyridine.

    Coupling with Quinoline: The 2,6-difluorobenzamide is then coupled with 4-chloroquinoline using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-4-quinolinylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of quinoline N-oxide.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Hydrolysis: Formation of carboxylic acid and amine.

Mechanism of Action

The mechanism of action of 2,6-DIFLUORO-N-(4-QUINOLINYL)BENZAMIDE involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound targets bacterial enzymes such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it prevents the replication and transcription of bacterial DNA, leading to cell death . The presence of fluorine atoms enhances the binding affinity and specificity of the compound to its targets.

Comparison with Similar Compounds

2,6-Difluoro-N-4-quinolinylbenzamide can be compared with other fluorinated quinolines:

The uniqueness of 2,6-DIFLUORO-N-(4-QUINOLINYL)BENZAMIDE lies in its specific combination of a fluorinated benzamide and a quinoline moiety, which imparts distinct chemical and biological properties.

Q & A

Q. How does the compound’s photostability impact long-term storage for research use?

  • Approach :
  • Light exposure tests : Store samples under UV (365 nm) and monitor degradation via HPLC. Amber vials reduce degradation from 20% to <5% over 6 months.
  • Stabilizers : Addition of BHT (0.01% w/v) inhibits oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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